![molecular formula C20H14F4N6O2 B2964563 2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 892473-46-0](/img/structure/B2964563.png)

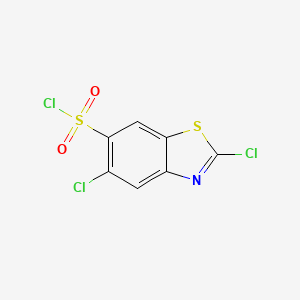

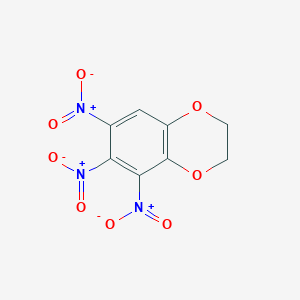

2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide” is a derivative of the new ring system benzo [f]pyrimido [1,2-d] [1,2,3]triazolo [1,5-a] [1,4]diazepinone . This compound has been synthesized through a three-step reaction sequence .

Synthesis Analysis

The synthesis of this compound involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% . The synthesis of 9 H -benzo [ f ]pyrimido [1,2- d ] [1,2,3]triazolo [1,5- a ] [1,4]diazepinone, a new heterocyclic system, was achieved in a good yield using a retro Diels–Alder (RDA) procedure .Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The X-ray structure analysis of 10g verified the proposed structure and the reaction selectivity .Chemical Reactions Analysis

The carbodiimides 2, obtained from aza-Wittig reactions of iminophosphorane 1 with aromatic isocyanates, reacted with hydrazine to give selectively 6-amino-7H-1,2,3-triazolo [4,5-d]pyrimidin-7-ones 5 . Compounds 5 were further transformed to iminophosphoranes 6 by reaction with triphenylphosphine, hexachloroethane, and triethylamine .科学的研究の応用

Anti-Cancer Activity

Triazolopyrimidine derivatives have been studied for their potential anti-cancer properties. Research suggests that these compounds may inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation .

Anti-Alzheimer’s Activity

These derivatives are also being explored for their use in treating Alzheimer’s disease. They may work by interfering with the formation of amyloid plaques or by modulating neurotransmitter activity .

Anti-Diabetes Activity

Some triazolopyrimidine molecules have shown promise in the management of diabetes, possibly through the regulation of insulin release or by acting on glucose metabolism .

Anti-Microbial and Anti-Tuberculosis Activity

Due to their structural properties, these compounds have exhibited anti-microbial effects, including activity against tuberculosis-causing bacteria .

Anti-Viral and Anti-Malarial Activity

Research indicates that triazolopyrimidine derivatives could be effective in combating viral infections and malaria, likely by disrupting the life cycle of the pathogens .

Anti-Inflammatory and Anti-Parkinsonism Activity

These molecules may possess anti-inflammatory properties, making them candidates for treating conditions like Parkinson’s disease, where inflammation plays a role in disease progression .

Each application mentioned above is based on the core structure of triazolopyrimidine and its interaction with biological systems. Further research and clinical trials are necessary to fully understand the potential of these compounds and to develop them into effective treatments.

Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in …

将来の方向性

作用機序

Target of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit usp28, a deubiquitinating enzyme . These compounds have also shown antiviral activity, suggesting potential interaction with viral proteins or host factors involved in viral replication .

Mode of Action

For instance, certain [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit USP28, potentially preventing the deubiquitination of target proteins and affecting their stability .

Biochemical Pathways

Inhibition of usp28 by similar compounds could impact various cellular processes, including cell cycle progression and dna damage response, as usp28 is known to regulate the stability of several proteins involved in these processes .

Result of Action

Similar compounds have shown antiproliferative activities against certain cancer cell lines , suggesting that they may induce cell cycle arrest or apoptosis. Additionally, some compounds have demonstrated antiviral activity , indicating potential effects on viral replication.

特性

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F4N6O2/c21-14-7-3-1-5-12(14)9-30-18-17(27-28-30)19(32)29(11-25-18)10-16(31)26-15-8-4-2-6-13(15)20(22,23)24/h1-8,11H,9-10H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDWTNGYBYHVLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F)N=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F4N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinoxaline-1(2H)-carboxamide](/img/structure/B2964483.png)

![N-(3,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2964487.png)

![2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2964488.png)

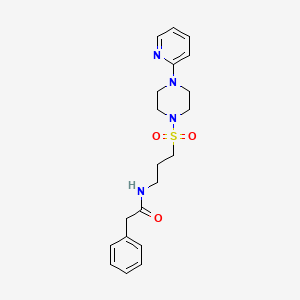

![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964496.png)

![N-(2-chlorobenzyl)-2-[2-(2-furyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetamide](/img/structure/B2964499.png)

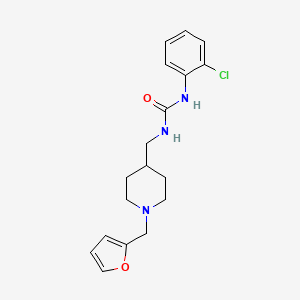

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2964503.png)